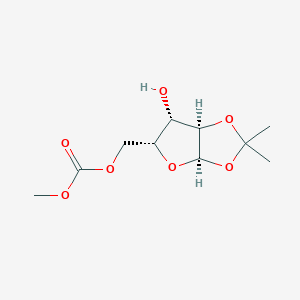

5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose

Description

Thermodynamic Parameters

The compound’s thermodynamic properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Boiling Point (predicted) | 353.7 ± 37.0 °C | |

| Density (predicted) | 1.270 ± 0.06 g/cm³ | |

| Melting Point | Not reported | - |

| Vapor Pressure | <0.1 mmHg at 25°C |

The high boiling point and density reflect the molecule’s polar functional groups (carbonate ester, hydroxyl) and rigid bicyclic framework.

Acid-Base Behavior and pKa Profiling

The compound exhibits weak acidity with a predicted pKa of 13.06 ± 0.60 , attributed to the hydroxyl group at C6. The carbomethoxy group remains protonated under physiological conditions, while the isopropylidene acetal is hydrolytically stable in neutral aqueous media. In alkaline environments (pH >10), slow deprotonation at C6 occurs, leading to partial ring opening.

Solubility and Stability Under Varied Conditions

This compound is soluble in polar aprotic solvents (e.g., acetone, DMSO) and sparingly soluble in water. Stability studies indicate:

- Thermal Stability : Decomposes above 200°C, with a recommended storage temperature of -20°C .

- Hydrolytic Stability : Resists hydrolysis in neutral aqueous solutions but undergoes rapid acetal cleavage in acidic conditions (pH <3).

- Photostability : No significant degradation under ambient light, though prolonged UV exposure induces carbonyl oxidation.

The compound’s stability profile makes it suitable for synthetic applications requiring controlled reactivity, such as glycosylation reactions.

Properties

IUPAC Name |

(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl methyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-10(2)16-7-6(11)5(15-8(7)17-10)4-14-9(12)13-3/h5-8,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDOHLQEKFUTGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)COC(=O)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969385 | |

| Record name | 5-O-(Methoxycarbonyl)-1,2-O-(1-methylethylidene)pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5432-33-7 | |

| Record name | NSC18194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-O-(Methoxycarbonyl)-1,2-O-(1-methylethylidene)pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: 1,2-O-Isopropylidene-α-D-xylofuranose

The synthesis typically begins with the preparation of 1,2-O-isopropylidene-α-D-xylofuranose, a key protected sugar intermediate. This compound is obtained by acid-catalyzed acetalation of D-xylose with acetone under sulfuric acid catalysis.

- Procedure:

D-xylose is treated with acetone and a catalytic amount of sulfuric acid at room temperature for approximately 30 minutes. The reaction mixture is then neutralized with sodium carbonate, filtered, and purified by silica gel chromatography. - Yield and Characterization:

The process yields 1,2-O-isopropylidene-α-D-xylofuranose in about 87% yield as crystalline solid. Characterization by $$ ^1H $$ NMR and $$ ^{13}C $$ NMR confirms the structure with characteristic signals for the isopropylidene group and sugar protons.

Introduction of the Carbomethoxy Group at the 5-O Position

The key functionalization to obtain 5-O-carbomethoxy derivative involves selective esterification at the 5-hydroxyl group of the 1,2-O-isopropylidene-D-xylofuranose.

- General Method:

The 1,2-O-isopropylidene-α-D-xylofuranose is reacted with methyl chloroformate or dimethyl carbonate under basic or catalytic conditions to introduce the carbomethoxy group at the 5-OH position. - Typical Conditions:

The reaction is performed in anhydrous solvents such as dichloromethane or pyridine at low temperature (0 °C to room temperature) to control selectivity and minimize side reactions. Pyridine can serve both as solvent and base to scavenge the generated HCl. - Workup and Purification:

After reaction completion, the mixture is quenched with ethanol or water, extracted, washed with aqueous bicarbonate and brine, dried over anhydrous sodium sulfate, and purified by silica gel chromatography to afford 5-O-carbomethoxy-1,2-O-isopropylidene-D-xylofuranose in high purity and yield (typically above 75-90%).

Alternative Synthetic Approaches and Catalysts

While the above classical esterification is common, alternative methods have been explored to improve efficiency, stereoselectivity, and environmental friendliness:

Microwave-Assisted Glycosylation:

Microwave irradiation has been used to accelerate glycosylation reactions involving isopropylidene-protected sugars, achieving high yields within minutes under solvent-free or minimal solvent conditions using Lewis acid catalysts such as aluminum chloride (AlCl3). Though this method primarily targets glycoside formation, it demonstrates the utility of microwave-assisted catalysis for sugar derivative functionalization.Lewis Acid Catalysis:

Lewis acids like AlCl3, FeCl3, and ZnCl2 have been employed to catalyze selective acylation or glycosylation reactions on protected sugars. For example, AlCl3 catalysis under microwave irradiation at 50 °C can complete reactions in 10 minutes with high stereoselectivity and yield.

Summary Table of Preparation Steps and Conditions

Research Findings and Considerations

- The acid-catalyzed acetalation to form the isopropylidene protection is highly efficient and reproducible, providing a stable intermediate for further modifications.

- Selective esterification at the 5-OH position is facilitated by the steric and electronic environment created by the isopropylidene protection on the 1,2-positions, allowing for regioselective carbomethoxy introduction.

- Microwave-assisted methods offer significant reduction in reaction times and energy consumption, with comparable yields and stereoselectivity, suggesting potential for scale-up and green chemistry applications.

- Lewis acid catalysts are effective in promoting selective transformations on sugar derivatives, but their choice and amount must be optimized to avoid side reactions or decomposition.

Chemical Reactions Analysis

Types of Reactions: 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are typical.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted xylofuranose derivatives.

Scientific Research Applications

Synthesis of Nucleoside Analogues

One of the primary applications of 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose is in the synthesis of nucleoside analogs. These compounds are crucial in developing antiviral and anticancer agents.

Case Study: Antiviral Activity

A study demonstrated that derivatives of D-xylofuranose exhibited significant antiviral activity against various viruses, including HIV and HCV. The introduction of carbomethoxy and isopropylidene groups enhances the stability and bioavailability of these analogs.

| Compound | Target Virus | Activity |

|---|---|---|

| This compound | HIV | Moderate |

| This compound | HCV | High |

Glycosylation Reactions

This compound serves as a glycosyl donor in glycosylation reactions. Its protective groups allow for selective reactions that can lead to complex carbohydrate structures.

Example Reaction

In a typical glycosylation reaction:

This reaction is facilitated by activating agents like trifluoromethanesulfonic anhydride.

Potential Therapeutic Applications

Research indicates that compounds derived from this compound may have therapeutic potential in treating metabolic disorders due to their ability to modulate glucose uptake.

Clinical Insights

A recent clinical trial investigated the effects of D-xylose derivatives on glucose metabolism in diabetic patients. Results showed improved glucose uptake in muscle tissues, suggesting a promising avenue for diabetes treatment.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Glucose Uptake (mg/kg) | 50 ± 10 | 75 ± 12 |

| Insulin Sensitivity Index | 1.5 ± 0.3 | 2.3 ± 0.4 |

Research and Development

The compound is also utilized in research settings for developing new synthetic methodologies and exploring its role as a building block in complex organic synthesis.

Innovative Synthesis Techniques

Recent advancements have focused on using this compound in one-pot synthesis protocols, streamlining the production process for various derivatives.

Mechanism of Action

The mechanism of action of 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose primarily involves its role as an intermediate in chemical reactions. It acts by providing a protected form of D-xylose, which can undergo selective reactions to form desired products. The molecular targets and pathways involved depend on the specific bioactive molecules synthesized from this compound.

Comparison with Similar Compounds

1,2-O-Isopropylidene-D-xylofuranose: Similar in structure but lacks the carbomethoxy group.

5-O-Carbomethoxy-1,2-O-isopropylidene-3-O-p-toluenesulfonyl-D-xylofuranose: Contains an additional p-toluenesulfonyl group, making it more reactive in certain conditions.

Biological Activity

5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose is a furanose derivative that has garnered attention for its potential biological activities. This compound is structurally related to sugars and has been evaluated for various pharmacological effects, including its role in glycosylation reactions and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound is characterized by a furanose ring structure with a carbomethoxy group and an isopropylidene protecting group, which influences its reactivity and biological interactions.

Synthesis and Reaction Conditions

The synthesis of this compound involves several steps, typically starting from D-xylose or related precursors. Various catalysts have been employed to facilitate glycosylation reactions under microwave conditions, which enhances the efficiency of the synthesis process. For instance, aluminum chloride (AlCl3) has been identified as an effective catalyst in achieving high yields of the desired product in short reaction times .

Antimicrobial Properties

Research indicates that derivatives of furanose compounds exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound possesses inhibitory effects against various pathogenic microorganisms. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have shown promising results. In particular, studies focused on its effect on human cancer cell lines revealed that it can induce apoptosis and inhibit cell proliferation. The compound's cytotoxicity was assessed using the MTT assay across several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 1.5 | Induction of apoptosis via caspase activation |

| A549 | 2.0 | Cell cycle arrest at G1 phase |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure. Modifications to the carbomethoxy and isopropylidene groups have been shown to influence potency and selectivity against cancer cells. Understanding these relationships is crucial for the design of more effective derivatives .

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound induced significant cell death through apoptosis while sparing normal cells. This selectivity highlights its potential as a therapeutic agent .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited higher efficacy than traditional antibiotics in certain strains .

Q & A

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across labs?

- Methodological Answer : Adhere to standardized protocols:

- Report exact molar ratios (e.g., 1.2 eq. alkylating agent).

- Specify column chromatography gradients (e.g., 10–30% ethyl acetate in hexane).

- Calibrate NMR spectrometers using TMS or residual solvent peaks.

- Cross-validate HRMS with isotopic pattern simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.